

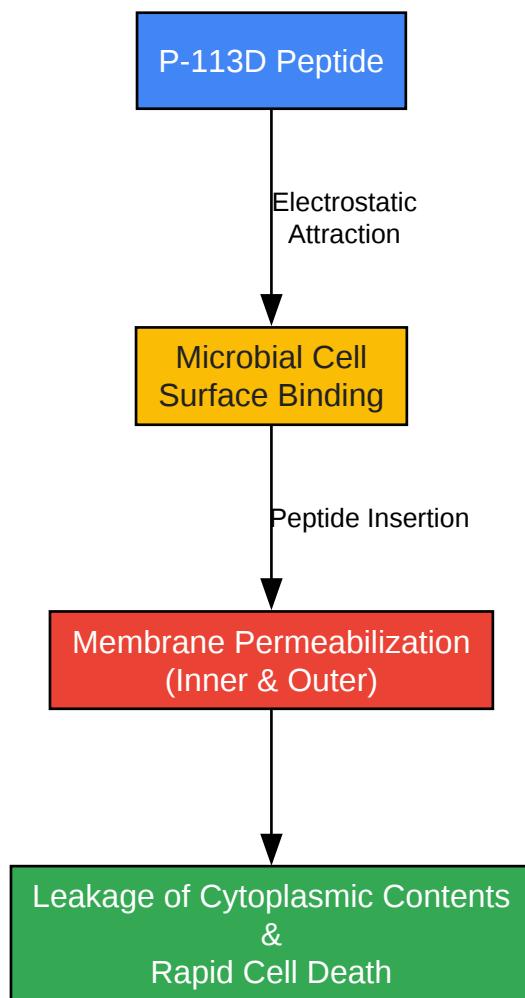
Initial In Vitro Efficacy of P-113D: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **P-113D**

Cat. No.: **B15581122**


[Get Quote](#)

Introduction

P-113D is a synthetic, 12-amino-acid antimicrobial peptide derived from histatin 5, a naturally occurring histidine-rich peptide found in human saliva. **P-113D** is the D-isomer (mirror image) of its parent peptide, P-113. This structural modification was specifically engineered to confer resistance to enzymatic degradation by proteases, a significant limitation of the natural L-amino acid form (P-113), especially in biological environments like sputum.^{[1][2]} Initial in vitro studies have demonstrated **P-113D**'s potent bactericidal and fungicidal activity against a wide range of clinically relevant pathogens, highlighting its potential as a novel therapeutic agent for localized infections.^{[2][3]} This document provides a detailed overview of the core efficacy data, experimental methodologies, and mechanisms of action established in these foundational studies.

Mechanism of Action

P-113D exerts its antimicrobial effect through a rapid, cidal mechanism that targets the microbial cell membrane. Unlike many conventional antibiotics that inhibit metabolic pathways, **P-113D** directly compromises the physical integrity of the cell. The proposed mechanism involves an initial electrostatic interaction with the negatively charged components of the microbial cell surface, followed by insertion into the lipid bilayer. This process increases the permeability of both the outer and inner membranes, leading to leakage of essential intracellular contents and rapid cell death.^[2] This direct action is effective against both gram-positive and gram-negative bacteria as well as fungi like *Candida albicans*.^{[2][4]}

[Click to download full resolution via product page](#)

Proposed mechanism of action for **P-113D**.

Quantitative Efficacy Data

The antimicrobial activity of **P-113D** and its parent compound P-113 has been quantified against various pathogens. **P-113D** is reported to be as active as P-113 in standard laboratory media.^{[1][5]} The key advantage of **P-113D** is its ability to retain this activity in the presence of biological fluids like sputum, where P-113 is rendered inactive.^{[1][6]}

Table 1: Antibacterial Activity of P-113/**P-113D**

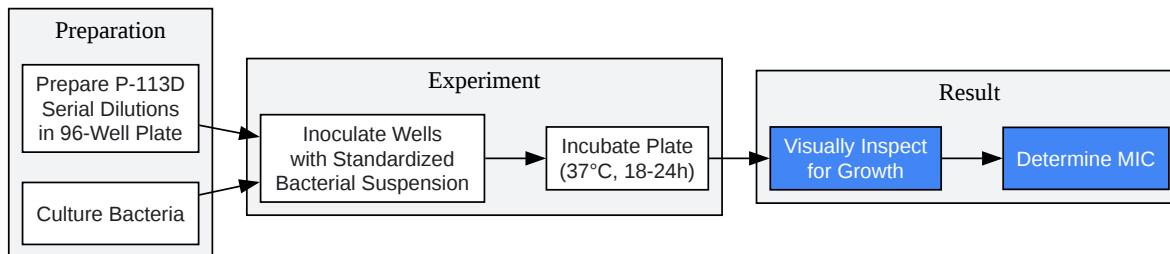
Organism	Strain Type	Metric	Value ($\mu\text{g/mL}$)	Reference
Pseudomonas aeruginosa	ATCC 27853	LD90	2.5	[6]
Pseudomonas aeruginosa	Clinical Isolates	Median MIC	3.1	[7]
Pseudomonas aeruginosa	Clinical Isolates	MIC90	6.3	[7]
Staphylococcus aureus	-	MIC Range	1.6 - 6.3	[5][7]
Haemophilus influenzae	-	MIC Range	3.1 - 6.3	[5][7]
Streptococcus mutans	-	MIC	-	[8]
Burkholderia cepacia	-	Effective?	No	[5][7]
Stenotrophomonas maltophilia	-	Effective?	No	[5][7]

Note: LD90 refers to the concentration sufficient to kill 90% of bacterial cells. MIC (Minimum Inhibitory Concentration) is the lowest concentration that prevents visible growth. MIC90 is the MIC required to inhibit 90% of isolates.

Table 2: Antifungal Activity of P-113/**P-113D**

Organism	Metric	Medium	Efficacy	Reference
Candida albicans	MIC	Low-ionic-strength	Potent Activity	[3]
Candida glabrata	MIC	Low-ionic-strength	Potent Activity	[3]
Candida parapsilosis	MIC	Low-ionic-strength	Potent Activity	[3]
Candida tropicalis	MIC	Low-ionic-strength	Potent Activity	[3]

Experimental Protocols


Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of **P-113D** against various bacterial strains.

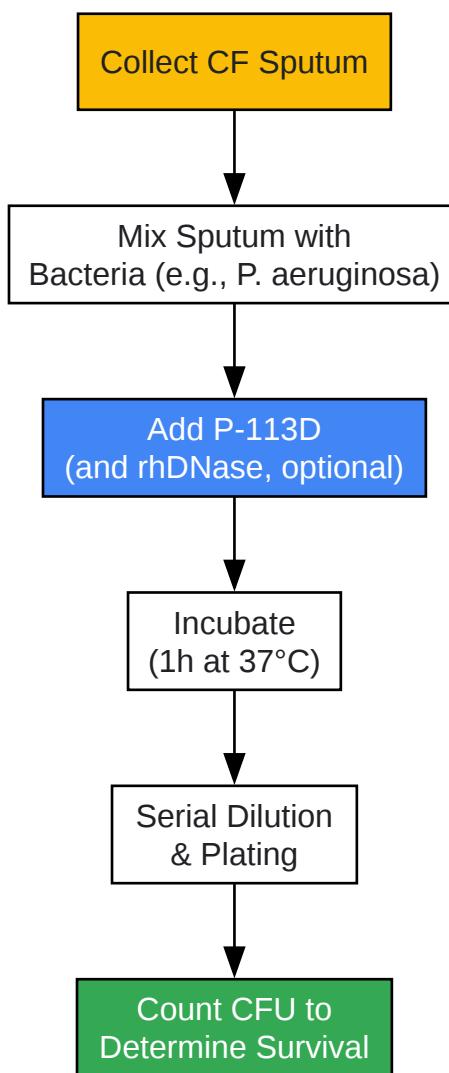
Methodology:

- Preparation of Inoculum: Bacterial strains are cultured on an appropriate agar medium. Colonies are then suspended in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB) and the density is adjusted to a 0.5 McFarland standard.
- Peptide Dilution: A stock solution of **P-113D** is prepared. Serial twofold dilutions are made in a 96-well microtiter plate using a specialized low-ionic-strength medium, as standard media can inhibit peptide activity.[6] For instance, CAMHB diluted 20-fold with deionized water has been used successfully.[6]
- Inoculation: Each well containing the diluted peptide is inoculated with the prepared bacterial suspension.
- Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

- **Reading Results:** The MIC is determined as the lowest concentration of **P-113D** at which no visible bacterial growth is observed.

[Click to download full resolution via product page](#)

Workflow for Minimum Inhibitory Concentration (MIC) assay.


Activity Assay in Sputum

This protocol assesses the ability of **P-113D** to remain active in a complex biological matrix that mimics the environment of a cystic fibrosis lung infection.

Methodology:

- **Sample Preparation:** Purulent sputum is collected from cystic fibrosis patients. Due to its high viscosity, it may be used undiluted or diluted tenfold in an assay buffer.[6]
- **Inoculation:** A known concentration of bacteria (e.g., *P. aeruginosa*) is added to the sputum sample and mixed.
- **Treatment:** **P-113D** is added to the sputum-bacterium mixture. A control sample without the peptide is also prepared.
- **Incubation:** The mixture is incubated for a set period, typically 1 hour at 37°C.[6]
- **Quantification:** Following incubation, the sample is serially diluted and plated on selective agar (e.g., *Pseudomonas* Isolation Agar) to determine the number of surviving bacteria (Colony Forming Units, CFU/mL).

- Data Analysis: The antimicrobial effect is calculated by comparing the CFU/mL in the **P-113D**-treated sample to the control.
- (Optional) Use of DNase: To overcome the viscosity of sputum, recombinant human DNase (rhDNase) can be added to liquefy the sample, which has been shown to enhance the activity of **P-113D**.^{[1][5]}

[Click to download full resolution via product page](#)

Experimental workflow for testing **P-113D** efficacy in sputum.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the potential toxicity of **P-113D** against eukaryotic cells to determine its therapeutic window.

Methodology:

- Cell Culture: Human cell lines (e.g., fibroblasts, epithelial cells) are seeded in 96-well plates and incubated to allow for cell attachment.[9]
- Treatment: Cells are treated with various concentrations of **P-113D** and incubated for a specified period (e.g., 24-72 hours).[9]
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[10]
- Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
- Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm). The absorbance is directly proportional to the number of viable cells.
- Analysis: Cell viability is expressed as a percentage relative to untreated control cells, and the CC50 (50% cytotoxic concentration) can be calculated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. P-113D, an antimicrobial peptide active against *Pseudomonas aeruginosa*, retains activity in the presence of sputum from cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. The Interactions between the Antimicrobial Peptide P-113 and Living *Candida albicans* Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]
- 6. P-113d, an Antimicrobial Peptide Active against *Pseudomonas aeruginosa*, Retains Activity in the Presence of Sputum from Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Antimicrobial Peptide P-113-DPS Suppresses the Cariogenic Virulence of *Streptococcus mutans* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- To cite this document: BenchChem. [Initial In Vitro Efficacy of P-113D: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581122#initial-in-vitro-studies-of-p-113d-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com